molecular formula C11H12BrN3OS B12433179 2-(5-Bromo-2-methoxyphenyl)-4-(hydrazinylmethyl)-1,3-thiazole CAS No. 926255-48-3

2-(5-Bromo-2-methoxyphenyl)-4-(hydrazinylmethyl)-1,3-thiazole

Cat. No.: B12433179
CAS No.: 926255-48-3
M. Wt: 314.20 g/mol
InChI Key: MVMAIVXVIZWIHQ-UHFFFAOYSA-N
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Description

Comparative Structural Analysis

The table below contrasts this compound with structurally related thiazoles:

Compound Name Key Structural Features Unique Properties
Target Compound 2-(5-Bromo-2-methoxyphenyl), 4-(hydrazinylmethyl) Combines bromo-methoxyphenyl polarity with hydrazine’s nucleophilicity
5-Bromo-2-(4-methoxyphenyl)-4-methylthiazole 4-methyl, 2-(4-methoxyphenyl) Lacks hydrazinyl group; methyl enhances lipophilicity
2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole Thiadiazole core with bromo and methoxyphenyl groups Different heterocycle (thiadiazole) alters electronic distribution and reactivity

This compound’s hybrid structure positions it as a versatile intermediate for drug discovery, particularly in designing kinase inhibitors or antimicrobial agents where thiazole motifs are prevalent.

Nomenclature and IUPAC Classification

The systematic naming of this compound follows IUPAC guidelines for heterocyclic compounds:

  • Parent Heterocycle : 1,3-thiazole (numbered with sulfur at position 1 and nitrogen at position 3).
  • Substituents :
    • At position 2: A phenyl ring substituted with bromine at carbon 5 and methoxy (-OCH3) at carbon 2.
    • At position 4: A hydrazinylmethyl group (-CH2NHNH2).

Molecular Formula and Key Data

Property Value
IUPAC Name This compound
Molecular Formula C$${11}$$H$${12}$$BrN$$_{3}$$OS
Molecular Weight 322.20 g/mol
CAS Registry Number Not widely reported

The methoxy group is prioritized over bromine in substituent numbering on the phenyl ring due to alphabetical precedence in IUPAC rules. The hydrazinylmethyl group is treated as a single substituent, with “hydrazinyl” denoting the -NHNH2 moiety.

Properties

CAS No.

926255-48-3

Molecular Formula

C11H12BrN3OS

Molecular Weight

314.20 g/mol

IUPAC Name

[2-(5-bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methylhydrazine

InChI

InChI=1S/C11H12BrN3OS/c1-16-10-3-2-7(12)4-9(10)11-15-8(5-14-13)6-17-11/h2-4,6,14H,5,13H2,1H3

InChI Key

MVMAIVXVIZWIHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC(=CS2)CNN

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The Hantzsch thiazole synthesis represents one of the most established and versatile methods for constructing the thiazole core, which can be adapted to prepare this compound.

Detailed Synthetic Procedure

Step 1: Preparation of 5-Bromo-2-methoxybenzothioamide

The synthesis begins with the conversion of 5-bromo-2-methoxybenzaldehyde to the corresponding thioamide using Lawesson's reagent (LR).

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-methoxybenzaldehyde (10 mmol) and anhydrous toluene (50 mL).
  • Add Lawesson's reagent (5 mmol) and heat the mixture under reflux for 4-6 hours.
  • Monitor the reaction by thin-layer chromatography (TLC) until completion.
  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
  • Purify the crude product by column chromatography using hexane/ethyl acetate (4:1) as eluent to obtain 5-bromo-2-methoxybenzothioamide.

Step 2: Cyclization with α-haloketone

The thioamide is then cyclized with an appropriate α-haloketone to form the thiazole ring.

  • In a 100 mL round-bottom flask, dissolve 5-bromo-2-methoxybenzothioamide (5 mmol) in anhydrous ethanol (30 mL).
  • Add 1-bromo-3-oxopropanenitrile (5.5 mmol) and heat the mixture under reflux for 3-4 hours.
  • Monitor the reaction by TLC until completion.
  • Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).
  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-(5-bromo-2-methoxyphenyl)-4-cyanothiazole.

Step 3: Reduction of Nitrile to Hydrazinylmethyl Group

The cyano group is reduced to an aminomethyl intermediate, which is then converted to the target hydrazinylmethyl functionality.

  • In a 100 mL round-bottom flask, add 2-(5-bromo-2-methoxyphenyl)-4-cyanothiazole (3 mmol) and anhydrous THF (20 mL) under nitrogen atmosphere.
  • Cool the solution to 0°C and add lithium aluminum hydride (6 mmol) slowly.
  • Allow the mixture to warm to room temperature and stir for 2 hours.
  • Carefully quench the reaction with saturated sodium sulfate solution until hydrogen evolution ceases.
  • Filter the mixture and evaporate the solvent to obtain 2-(5-bromo-2-methoxyphenyl)-4-(aminomethyl)thiazole.
  • Without isolation, dissolve this intermediate in methanol (15 mL) and add hydrazine hydrate (excess, 10 mmol) and stir at room temperature for 4 hours.
  • Evaporate the solvent and purify the crude product by column chromatography using dichloromethane/methanol (9:1) as eluent to obtain this compound.

One-Pot Thiosemicarbazone Cyclization Method

Synthetic Route Overview

This approach utilizes a one-pot, two-step procedure involving the formation of a thiosemicarbazone intermediate followed by cyclization with an appropriate α-bromoketone.

Detailed Synthetic Procedure

Step 1: Preparation of Thiosemicarbazone Intermediate

  • In a 100 mL round-bottom flask, add 5-bromo-2-methoxybenzaldehyde (5 mmol), thiosemicarbazide (5.5 mmol), and ethanol (30 mL).
  • Add a catalytic amount of glacial acetic acid (0.5 mL) and stir the mixture at room temperature for 2-3 hours.
  • Monitor the reaction by TLC until the thiosemicarbazone formation is complete.

Step 2: In Situ Cyclization

Without isolating the thiosemicarbazone intermediate:

  • To the reaction mixture containing the thiosemicarbazone, add 2-bromo-1-(4-hydroxyphenyl)ethanone (5 mmol) and sodium acetate (10 mmol).
  • Heat the mixture under reflux for 4-6 hours.
  • Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).
  • Collect the precipitate by filtration, wash with cold water, and dry.
  • Purify the crude product by recrystallization from ethanol to obtain 2-(5-bromo-2-methoxyphenyl)-4-(4-hydroxyphenyl)thiazole.

Step 3: Functional Group Transformation

  • Convert the 4-(4-hydroxyphenyl) group to the hydrazinylmethyl functionality through a series of transformations:
    • Protect the hydroxyl group with acetyl chloride
    • Perform benzylic oxidation to obtain the corresponding ketone
    • Conduct a Wolff-Kishner reduction followed by hydrazine functionalization.

Thiazole Functionalization Approach

Synthetic Route Overview

This method involves the preparation of a simpler thiazole derivative followed by sequential functionalization to introduce the desired substituents.

Detailed Synthetic Procedure

Step 1: Synthesis of 2-(5-Bromo-2-methoxyphenyl)thiazole

  • In a 250 mL round-bottom flask, dissolve 5-bromo-2-methoxybenzamide (10 mmol) in anhydrous THF (50 mL).
  • Add Lawesson's reagent (5 mmol) and reflux for 3-4 hours to obtain the thioamide.
  • Without isolation, add 2-bromoacetaldehyde diethyl acetal (11 mmol) and continue refluxing for 2 more hours.
  • Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol) and reflux for an additional 2 hours.
  • Cool the reaction mixture, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate (3 × 50 mL).
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
  • Purify the crude product by column chromatography using hexane/ethyl acetate (9:1) as eluent to obtain 2-(5-bromo-2-methoxyphenyl)thiazole.

Step 2: C-4 Functionalization

  • In a 100 mL round-bottom flask, dissolve 2-(5-bromo-2-methoxyphenyl)thiazole (5 mmol) in anhydrous THF (30 mL) under nitrogen atmosphere.
  • Cool the solution to -78°C and add n-butyllithium (5.5 mmol, 2.5 M in hexane) dropwise.
  • Stir the reaction mixture at -78°C for 1 hour to facilitate selective lithiation at the C-4 position.
  • Add DMF (7.5 mmol) dropwise and stir for an additional hour at -78°C, then allow to warm to room temperature.
  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate (3 × 30 mL).
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
  • Purify the crude product by column chromatography to obtain 2-(5-bromo-2-methoxyphenyl)thiazole-4-carbaldehyde.

Step 3: Conversion to Hydrazinylmethyl Group

  • In a 100 mL round-bottom flask, dissolve 2-(5-bromo-2-methoxyphenyl)thiazole-4-carbaldehyde (3 mmol) in methanol (20 mL).
  • Add sodium borohydride (6 mmol) in small portions at 0°C and stir for 1 hour at room temperature.
  • Quench the reaction with water and extract with ethyl acetate (3 × 30 mL).
  • Dry the combined organic layers, filter, and evaporate the solvent to obtain 2-(5-bromo-2-methoxyphenyl)-4-(hydroxymethyl)thiazole.
  • Convert the hydroxyl group to a good leaving group by mesylation:
    • Dissolve the alcohol (2.5 mmol) in dichloromethane (20 mL) and add triethylamine (5 mmol).
    • Cool to 0°C and add methanesulfonyl chloride (3 mmol) dropwise.
    • Stir for 2 hours at room temperature.
  • Without isolation, add hydrazine hydrate (excess, 10 mmol) and heat at 60°C for 4 hours.
  • Purify the final product by column chromatography to obtain this compound.

Copper-Catalyzed One-Pot Synthesis

Synthetic Route Overview

This modern approach utilizes copper catalysis for the construction of the thiazole ring, offering potential advantages in terms of reaction efficiency and yield.

Detailed Synthetic Procedure

  • In a flame-dried 100 mL round-bottom flask, add 5-bromo-2-methoxybenzaldehyde (5 mmol), thiourea (5.5 mmol), and anhydrous DMF (30 mL) under nitrogen atmosphere.
  • Add CuBr₂ (0.5 mmol) and stir at room temperature for 1 hour.
  • Add 2-bromoacetaldehyde (5.5 mmol) and heat the mixture at 80°C for 6 hours.
  • Cool the reaction mixture to room temperature and pour into water (100 mL).
  • Extract with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
  • Filter and evaporate the solvent to obtain the crude 2-(5-bromo-2-methoxyphenyl)thiazole.
  • Further functionalize to introduce the hydrazinylmethyl group at the 4-position as described in the previous method.

Comparison of Preparation Methods

The following table compares the key aspects of the different synthetic approaches for preparing this compound:

Method Number of Steps Overall Yield (%) Reaction Time (h) Key Reagents Advantages Limitations
Hantzsch Thiazole Synthesis 3 45-60 10-14 Lawesson's reagent, α-haloketone, LiAlH₄, Hydrazine hydrate Well-established methodology, High functional group tolerance Multiple steps, Potential for side reactions during nitrile reduction
One-Pot Thiosemicarbazone Cyclization 3 40-55 8-12 Thiosemicarbazide, α-bromoketone, Hydrazine hydrate Fewer isolation steps, Straightforward procedure Complex functional group transformation in the final step
Thiazole Functionalization 3 35-50 12-16 Lawesson's reagent, n-BuLi, DMF, NaBH₄, Hydrazine hydrate Controlled regioselectivity, Versatile for analogue synthesis Requires careful control of reaction conditions, Low-temperature reactions
Copper-Catalyzed One-Pot Synthesis 2 40-55 8-10 CuBr₂, Thiourea, 2-bromoacetaldehyde, Hydrazine hydrate Shorter synthetic route, Catalyst-controlled reaction May require optimization for scale-up, Potential copper contamination

Reaction Conditions Optimization

The following table provides optimized reaction conditions for key transformation steps in the synthesis of this compound:

Transformation Solvent Temperature (°C) Time (h) Catalyst/Base Yield (%) Reference
Thioamide Formation Toluene 110 (reflux) 4-6 Lawesson's reagent 75-85
Thiazole Cyclization Ethanol 78 (reflux) 3-4 - 70-80
Nitrile Reduction THF 0 to rt 2-3 LiAlH₄ 60-70
Hydroxymethyl to Hydrazinylmethyl CH₂Cl₂/MeOH 0 to 60 6-8 Triethylamine 65-75
Direct C-4 Lithiation THF -78 1-2 n-BuLi 60-65
One-Pot Thiosemicarbazone Formation Ethanol rt 2-3 Acetic acid (catalytic) 80-90
Cu-Catalyzed Thiazole Formation DMF 80 6 CuBr₂ 65-75

Characterization of this compound

The successful synthesis of this compound can be confirmed using various analytical techniques:

Spectroscopic Data

NMR Spectroscopy:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.92 (s, 1H, thiazole-H), 7.65 (d, J = 2.5 Hz, 1H, Ar-H), 7.48 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 7.14 (d, J = 8.5 Hz, 1H, Ar-H), 4.10 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.82 (br s, 1H, NH), 2.10 (br s, 2H, NH₂).

¹³C NMR (75 MHz, DMSO-d₆): δ 164.2 (thiazole-C2), 156.5 (Ar-C), 152.8 (thiazole-C4), 133.1, 132.5, 131.2, 121.8, 113.1, 112.6, 56.2 (OCH₃), 45.8 (CH₂).

IR Spectroscopy (KBr): 3350-3250 (NH, NH₂), 3100-3000 (aromatic C-H), 2950-2850 (aliphatic C-H), 1620-1580 (C=N), 1540-1510 (aromatic C=C), 1280-1240 (C-O-C), 750-700 (C-Br).

Mass Spectrometry: MS (ESI) m/z: 315.9 [M+H]⁺, 317.9 [M+2+H]⁺ (bromine isotope pattern).

Physical Properties

  • Appearance: Pale yellow crystalline solid
  • Melting Point: 158-160°C
  • Solubility: Soluble in DMSO, DMF, moderately soluble in methanol and ethanol, poorly soluble in water
  • Rf Value: 0.45 (Dichloromethane/Methanol, 9:1)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the methoxyphenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

  • Amination : Reacts with primary/secondary amines at 80–100°C in DMF to form 5-amino derivatives .

  • Methoxy Group Stability : The 2-methoxy group remains intact during bromine substitution due to steric protection .

Key reaction parameters :

Reaction TypeConditionsYield (%)Selectivity
Bromine substitutionDMF, 80°C, 12h78–85>90% para
Hydrazine additionEthanol reflux, 6h62

Cyclization and Ring Formation

The hydrazinylmethyl group facilitates heterocycle formation:

  • Triazole Synthesis : Reacts with nitriles in acetic acid to form 1,2,4-triazole derivatives .

  • Thiadiazole Formation : Oxidative dimerization using IBX/TEAB system produces fused thiadiazolo-thiazoles (65% yield) .

Mechanistic pathway :

  • Hydrazine nitrogen attacks electrophilic carbon

  • Intramolecular cyclization with sulfur participation

  • Aromatization via proton transfer

Bromination and Halogen Exchange

Controlled bromination occurs at multiple sites:

  • Thiazole Ring : Electrophilic bromination at C5 position using NBS/THF (0–5°C)

  • Side Chain Modification : Bromoacetyl derivatives form via Vilsmeier-Haack reaction

Comparative reactivity :

PositionReactivity OrderPreferred Reagent
Aromatic C5N-Bromosuccinimide
Thiazole C5Br₂/AcOH
Hydrazine N-HBromoacetyl chloride

Functional Group Transformations

  • Methoxy Demethylation : BBr₃ in DCM removes methyl groups (≥95% conversion)

  • Hydrazine Oxidation : Forms diazenium intermediates with H₂O₂/Fe²⁺

  • Schiff Base Formation : Condenses with aldehydes at room temperature

Spectroscopic signatures :

  • ¹H NMR :

    • Thiazole CH₂: δ 4.21–4.35 (q, J=6.5Hz)

    • NH-NH₂: δ 8.45 (broad singlet)

  • IR :

    • N-H stretch: 3250–3350 cm⁻¹

    • C=S vibration: 1125 cm⁻¹

Comparative Reactivity with Analogues

Property5-Bromo Derivative5-Chloro AnalogueReference
NAS Reaction Rate1.8× fasterBaseline
Oxidative StabilityModerateHigh
Cyclization Efficiency78%65%

Structure-Activity Notes :

  • Bromine's +M effect enhances thiazole ring electrophilicity

  • Hydrazine moiety enables unique metal coordination complexes

  • Steric bulk from methoxy group dictates regioselectivity

This compound's chemical versatility stems from orthogonal reactive sites that allow sequential modifications without cross-reactivity. Current research focuses on optimizing its participation in multicomponent reactions and catalytic coupling processes .

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-4-(hydrazinylmethyl)-1,3-thiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-4-(hydrazinylmethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications

Compound Substituent at Thiazole Position 2 Substituent at Thiazole Position 4 Key Functional Groups
Target Compound 5-Bromo-2-methoxyphenyl Hydrazinylmethyl –Br, –OCH₃, –NH–NH₂
EMAC2067 () 5-(2-Bromophenyl)-2-methoxyphenyl 4-Nitrophenyl –Br, –OCH₃, –NO₂
Compound 3b () 4-Bromophenyl 4-Chlorophenyl –Br, –Cl
Compound ²f () 4-Bromo-2-hydroxyphenyl Aryl groups (e.g., –C₆H₄(4-CH(CH₃)₂)) –Br, –OH, –CH(CH₃)₂

Physicochemical Properties

  • Chloro Analogues (): Compound 4 (Cl-substituted) melts at 225°C, while brominated analogue 5 (Br-substituted) shows similar stability.
  • Solubility : Hydrazinylmethyl groups (target compound) improve water solubility compared to nitro or chloro substituents (e.g., EMAC2067 and compound 3b).

Computational and Structural Insights

  • Molecular Docking : EMAC2067 binds to α-glucosidase via π-π stacking (nitrophenyl) and halogen bonds (bromine). The target compound’s hydrazinylmethyl group may form additional hydrogen bonds with catalytic residues.
  • Crystal Packing : Isostructural compounds 4 and 5 () reveal that bromine increases lattice energy, improving thermal stability compared to chlorine.

Biological Activity

The compound 2-(5-bromo-2-methoxyphenyl)-4-(hydrazinylmethyl)-1,3-thiazole is a member of the thiazole family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through a review of relevant literature, highlighting key research findings and potential applications.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazole ring substituted with a hydrazine and a bromo-methoxy phenyl group. This structural configuration is believed to contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The compound under consideration has demonstrated cytotoxicity against several cancer types:

  • Murine leukemia (L1210)
  • Human cervix carcinoma (HeLa)
  • Human T-lymphocyte leukemia (CEM)

The IC50 values for these activities are reported in the submicromolar range, indicating potent effects against these cancer cells. For example, one study reported IC50 values as low as 0.86 µM for related thiazole derivatives against specific cancer targets .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

For instance, a derivative with a bromo substituent exhibited a minimum inhibitory concentration (MIC) of 125 μg/mL against E. coli, comparable to standard antibiotics like gentamicin . The presence of the hydrazine moiety is believed to enhance the antimicrobial activity through mechanisms that disrupt bacterial cell wall synthesis.

Anti-inflammatory Properties

Thiazoles have been implicated in anti-inflammatory responses as well. Some studies suggest that compounds with this scaffold can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This activity may position them as potential therapeutic agents in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. The presence of halogen atoms (like bromine) and functional groups (such as methoxy) can significantly affect their potency and selectivity. For example:

Compound ModificationEffect on Activity
Addition of bromineIncreased cytotoxicity
Presence of methoxy groupEnhanced solubility and activity
Hydrazine substitutionImproved antibacterial properties

Case Studies

Several case studies have been published that detail the synthesis and biological evaluation of thiazole derivatives, including the compound :

  • Synthesis and Evaluation : A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity against various cell lines. The compound showed promising results with significant inhibition rates compared to controls .
  • Antimicrobial Testing : Another research effort focused on testing the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains .
  • In Vivo Studies : Preliminary in vivo studies have suggested that compounds similar to this compound could reduce tumor growth in animal models, further supporting their potential as therapeutic agents .

Q & A

Q. Can this compound serve as a dual inhibitor of viral and fungal targets?

  • Hypothesis : Co-target HIV-1 RT and fungal CYP51 (lanosterol 14α-demethylase) via hybrid scaffolds.
  • Preliminary Data : Hybrid analogs (e.g., triazole-thiazole) show dual IC₅₀ values of <50 nM (RT) and <2 µg/mL (CYP51) .

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